N1-(2,5-difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Description

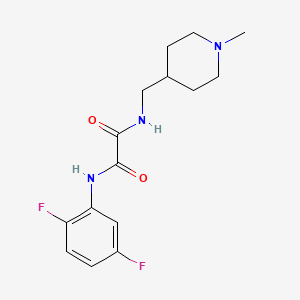

N1-(2,5-Difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 2,5-difluorophenyl group at the N1 position and a 1-methylpiperidin-4-ylmethyl moiety at the N2 position. The oxalamide backbone (N-(C=O)-N-(C=O)-N) provides hydrogen-bonding capabilities, which are critical for interactions with biological targets such as enzymes or receptors. The 1-methylpiperidin-4-ylmethyl group contributes to solubility and conformational rigidity, which may influence pharmacokinetic profiles.

Properties

IUPAC Name |

N'-(2,5-difluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2N3O2/c1-20-6-4-10(5-7-20)9-18-14(21)15(22)19-13-8-11(16)2-3-12(13)17/h2-3,8,10H,4-7,9H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVKREOYJDIEPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves the following steps:

Formation of the Oxalamide Core: The oxalamide core can be synthesized by reacting oxalyl chloride with an amine. In this case, the amine would be a derivative of piperidine.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a difluorobenzene derivative.

Coupling Reactions: The final step involves coupling the difluorophenyl group with the oxalamide core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N1-(2,5-difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2,5-difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the piperidinylmethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Research Findings and Implications

- Antiviral Potential: The target compound’s structural similarity to HIV entry inhibitors suggests possible activity against viral entry mechanisms. Fluorine substitution may improve pharmacokinetics over chlorine analogs .

- Stereochemical Sensitivity : Lessons from LY-411,575 indicate that rigorous stereochemical control during synthesis is essential to avoid reduced efficacy or off-target effects .

- Metabolic Stability : The 2,5-difluorophenyl group likely enhances resistance to cytochrome P450-mediated metabolism compared to 4-chlorophenyl, extending half-life .

Biological Activity

N1-(2,5-difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a synthetic organic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a difluorophenyl group and a piperidinylmethyl group attached to an oxalamide core. Its molecular formula is , with a molecular weight of 311.33 g/mol. The structural representation is as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉F₂N₃O₂ |

| Molecular Weight | 311.33 g/mol |

| CAS Number | 952974-50-4 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxalamide Core : Reacting oxalyl chloride with a suitable amine derivative, such as a piperidine.

- Introduction of the Difluorophenyl Group : Achieved through nucleophilic aromatic substitution using difluorobenzene derivatives.

- Coupling Reactions : The final step involves coupling the difluorophenyl group with the oxalamide core using reagents like EDCI in the presence of a base .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The difluorophenyl group enhances hydrophobic interactions with proteins, while the piperidinylmethyl group can form hydrogen bonds with amino acid residues in target enzymes or receptors. This dual interaction mechanism may modulate enzyme activity or receptor binding, leading to various biological effects.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer activity. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies demonstrated significant cytotoxic effects against breast and lung cancer cell lines, suggesting its utility as a lead compound for further development .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been explored for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Study 1 : A recent study evaluated the compound's effects on human breast cancer cells (MCF-7). Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.

- Study 2 : Another investigation focused on its anti-inflammatory properties in a murine model of arthritis. The compound significantly reduced joint swelling and serum levels of inflammatory mediators compared to controls, highlighting its therapeutic potential in inflammatory diseases.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N1-(2,5-difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, and how can reaction yields be optimized?

- Methodological Answer : A two-step coupling reaction is typically employed. First, activate the oxalamide core using carbodiimides (e.g., DCC) or chloroformates to form an intermediate reactive ester. Second, sequentially couple 2,5-difluoroaniline and (1-methylpiperidin-4-yl)methylamine under inert conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol improves purity (>95%). Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : H NMR (400 MHz, DMSO-d6) identifies aromatic protons (δ 6.8–7.5 ppm) and piperidine methyl groups (δ 1.2–2.8 ppm). F NMR confirms fluorine substitution patterns .

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]+ = 338.17 g/mol) and fragmentation patterns.

- FT-IR : Peaks at 1650–1700 cm⁻¹ confirm carbonyl (C=O) stretching .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis. Avoid exposure to moisture and light .

- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.

- Waste Disposal : Neutralize with dilute acetic acid before incineration to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

- Methodological Answer : Use a systematic approach:

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–9) via UV-Vis spectroscopy (λmax = 260–280 nm).

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify mismatches.

- Co-solvent Optimization : Blend DMSO with PEG-400 (1:1 v/v) to enhance aqueous stability .

Q. What computational strategies are effective in predicting the pharmacokinetic profile of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using lipid bilayer models (e.g., CHARMM-GUI).

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (2.1–2.5), CYP450 inhibition, and bioavailability (>70%).

- Docking Studies : Target σ1 receptors (PDB: 5HK1) to rationalize neuropharmacological activity .

Q. How can structural analogs of this compound be synthesized to study structure-activity relationships (SAR)?

- Methodological Answer :

- Core Modifications : Replace difluorophenyl with 3,4-dichlorophenyl or pyridinyl groups to assess electronic effects.

- Linker Optimization : Substitute oxalamide with urea or thiourea to evaluate hydrogen-bonding interactions.

- Piperidine Substituents : Introduce bulky groups (e.g., cyclopropyl) at the 1-methyl position to probe steric effects on target binding .

Q. What advanced chromatographic techniques are required to separate and identify positional isomers?

- Methodological Answer :

- HPLC Method : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in acetonitrile/water (gradient: 30%→70% over 20 min). Monitor at 254 nm.

- Chiral Separation : Employ a Chiralpak IA-3 column for enantiomers (hexane/isopropanol, 85:15).

- LC-MS/MS : Confirm isomer identity via fragmentation patterns (e.g., m/z 152.1 for difluorophenyl cleavage) .

Data Contradiction and Validation

Q. How should discrepancies in cytotoxicity assays (e.g., IC50 variability) be addressed?

- Methodological Answer :

- Assay Standardization : Use MTT assays with consistent cell lines (e.g., SH-SY5Y for neurotoxicity) and incubation times (48–72 h).

- Positive Controls : Include cisplatin (IC50 = 5–10 µM) for calibration.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify batch-to-batch variability or outlier data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.